(3e)-2-Methyl-3-(phenylimino)butan-2-ol
Description
(3E)-2-Methyl-3-(phenylimino)butan-2-ol is an imine derivative featuring a hydroxyl group at the C2 position, a methyl substituent at C2, and a phenylimino group at C3. The "(3E)" designation indicates the trans configuration of the imine double bond (C=N). This compound is likely synthesized via condensation of 2-methylbutan-2-ol (a tertiary alcohol) with aniline, forming the imine linkage. Imines like this are intermediates in organic synthesis, often utilized in cyclization reactions or as ligands in coordination chemistry due to their electron-rich nitrogen centers. However, direct literature on its specific synthesis or applications is sparse, necessitating comparisons with structurally related compounds for insights.
Properties
CAS No. |
49633-50-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-3-phenyliminobutan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
InChI Key |
NVQJITVPOMHQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Research Implications and Limitations
- Further studies are needed to validate physical properties (e.g., boiling point estimates) and explore biological activity.
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